5-amino-N-(pyridin-4-yl)pentanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-amino-N-pyridin-4-ylpentanamide |
InChI |
InChI=1S/C10H15N3O/c11-6-2-1-3-10(14)13-9-4-7-12-8-5-9/h4-5,7-8H,1-3,6,11H2,(H,12,13,14) |
InChI Key |
YVSICPISSDZLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino N Pyridin 4 Yl Pentanamide and Analogues
Direct Amidation Approaches
Direct amidation methods involve the formation of the amide bond in a single step from a carboxylic acid and an amine, often with the aid of a coupling agent or catalyst to facilitate the dehydration reaction.
The most direct route to 5-amino-N-(pyridin-4-yl)pentanamide involves the coupling of a 5-aminopentanoic acid derivative with 4-aminopyridine (B3432731). To prevent self-polymerization, the amino group of the pentanoic acid must be protected with a suitable protecting group (e.g., Boc, Cbz). The coupling reaction itself typically requires a catalyst to overcome the high activation energy of amide bond formation.
Recent advances have identified several effective catalysts for direct amidation. For instance, borane-pyridine has been shown to be an efficient liquid catalyst for the amidation of a wide array of carboxylic acids and amines, demonstrating tolerance for various functional groups. nih.gov Another catalytic system employs titanium tetrafluoride (TiF4), which effectively promotes the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene. nih.govrsc.org While aliphatic acids react faster and with lower catalyst loading, this method is robust for a variety of substrates. nih.govrsc.org
For challenging couplings involving heteroaromatic amines like aminopyridines, which can exhibit lower nucleophilicity, alternative strategies may be employed. One such strategy involves the use of pyridine-N-oxides. The synthesis of N-(pyridin-2-yl)amides has been improved by using 2-aminopyridine-N-oxides as the coupling partner, which can lead to higher yields compared to standard dehydrative couplings with 2-aminopyridine (B139424). researchgate.net This approach could be adapted for the synthesis of N-(pyridin-4-yl)amides.
Table 1: Comparison of Catalysts for Direct Amidation
| Catalyst/Reagent | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Borane-pyridine (5 mol%) | Aromatic/Aliphatic Acids & Amines | - | Good to Excellent | nih.gov |
| TiF4 (5-10 mol%) | Aromatic/Aliphatic Acids & Amines | Toluene, reflux | 60-99% | nih.govrsc.org |
| HATU | Carboxylic Acid & Amine | DIPEA, DMF | Excellent | beilstein-journals.org |
| TBTU | Carboxylic Acid & Amine | DIPEA, DMF | Excellent | beilstein-journals.org |
This table is generated based on data from syntheses of various amides and may be representative for the synthesis of this compound.
A classic and widely used method for amide synthesis is the Schotten-Baumann reaction, which involves the reaction of an amine with an activated carboxylic acid derivative, most commonly an acyl chloride. diva-portal.org For the synthesis of this compound, a protected 5-aminopentanoic acid would first be converted to its corresponding acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 5-(protected-amino)pentanoyl chloride is a highly reactive electrophile that readily reacts with the nucleophilic 4-aminopyridine. This reaction is often carried out in the presence of a base to neutralize the HCl generated during the reaction. A variation of this method utilizes cationic surfactants as catalysts in a biphasic system, which can lead to very high or even quantitative yields of N-acylamino acids. researchgate.net Despite its efficiency, the use of highly reactive and often corrosive acyl chlorides requires careful handling and control of reaction conditions. researchgate.net
Multi-Step Synthesis Pathways
Multi-step syntheses provide greater flexibility in constructing complex molecules and can be advantageous when direct coupling is inefficient or when specific functionalities need to be introduced sequentially.
Multi-step pathways allow for the careful construction of the target molecule. A general strategy involves preparing the two key fragments, the pentanamide (B147674) backbone and the pyridine (B92270) moiety, and then coupling them. For instance, a synthetic sequence could start with a commercially available precursor and modify it through a series of reactions to build the final product. youtube.com
An innovative three-component reaction catalyzed by an organophosphorus species allows for the synthesis of 2-amidopyridines from an amine, a carboxylic acid, and a pyridine N-oxide in a single pot. nih.gov This tandem process, where the catalyst drives both the initial amide formation and the subsequent functionalization of the pyridine ring, represents a highly efficient approach to constructing complex amidopyridines. nih.gov
An alternative multi-step approach involves starting with a precursor that already contains the pentane (B18724) chain and modifying it to build the final amide. A relevant example starts with 5-aminopentanol. researchgate.net The synthesis proceeds through several key transformations:
Conjugate addition: The amino group of 5-aminopentanol can be reacted with a molecule like acrylonitrile.
Acylation: The secondary amine formed can then be acylated to introduce the desired acyl group.
Reduction: A subsequent reduction step can convert a nitrile group, if present, into a primary amine.
Final Acylation/Guanidinylation: The newly formed or existing functional groups can be further modified to yield the final product. researchgate.net
This strategy allows for the stepwise construction of the molecule, offering multiple points for diversification.
Instead of forming the amide bond with a pre-formed aminopyridine, the amide functionality can be constructed on the pyridine ring itself, or the amino group can be introduced onto a pyridine ring that already bears the pentanamide side chain. There are numerous methods for C-N bond formation on a pyridine ring. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a powerful tool for this purpose. For example, a halopyridine, such as 4-chloropyridine, can react with the amide nitrogen of a protected 5-aminopentanamide. This type of reaction, often catalyzed by a transition metal complex in what is known as a Buchwald-Hartwig amination, is a common method for forming C-N bonds. researchgate.net The reactivity of the halopyridine is a key factor, and in some cases, activation of the pyridine ring, for example, by forming a pyridine-N-oxide, can facilitate the substitution. researchgate.netresearchgate.net
Another approach involves building the pyridine ring itself as part of the synthesis. For example, substituted pyridines can be synthesized from open-chain nitrile precursors through a cyclization reaction with a nitrogen-containing compound. google.com
Table 2: Examples of Pyridine Ring Functionalization Reactions
| Reaction Type | Substrates | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 3,4,5-trihalopyridines, Amines | Microwave, 1-1.1 equiv amine | 4-Amino-3,5-dihalopyridines | researchgate.net |
| Buchwald-Hartwig Amination | Halopyridines, Amines | Palladium catalyst, Base | N-Aryl Amines | researchgate.net |
| Chichibabin Reaction | Pyridines | Sodium amide (NaNH₂) | 2-Aminopyridines | researchgate.netgoogle.com |
| Condensation/Cyclization | N-vinyl/aryl amides, Acetylenes | Tf₂O, 2-ClPyr | Substituted Pyridines | acs.org |
This table provides examples of reactions that could be adapted for the synthesis of precursors to this compound.
Protecting Group Strategies in Amino-Amide Synthesis
The synthesis of molecules like this compound, which contain multiple reactive sites, heavily relies on the strategic use of protecting groups to prevent unwanted side reactions. jocpr.com The primary amino group in the pentanamide chain and the nitrogen in the pyridine ring can both interfere with the desired amide bond formation.
Table 1: Common Protecting Groups for Amino Groups
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Benzyloxycarbonyl | Z (or Cbz) | Catalytic hydrogenation |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
In the context of synthesizing this compound, a Boc protecting group is often favored for the terminal amine due to its robustness and straightforward removal with acid, which is compatible with the pyridine moiety. researchgate.net The synthesis would typically start with a Boc-protected 5-aminopentanoic acid, which is then coupled with 4-aminopyridine. The final step would involve the deprotection of the Boc group to yield the target compound.
Orthogonal protecting group strategies become particularly important in the synthesis of more complex analogues where multiple functional groups require protection. jocpr.com This allows for the selective removal of one protecting group without affecting others, enabling sequential modifications of the molecule. For instance, if the pyridine ring were to be functionalized further, its nitrogen could be protected as an N-oxide, which can be removed under different conditions than the Boc group on the terminal amine.
Catalytic Systems and Reaction Conditions for Optimized Yields
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, and a variety of catalytic systems have been developed to enhance reaction rates and yields. ucl.ac.uk Traditionally, this transformation is achieved using stoichiometric coupling reagents, which, while effective, generate significant waste. ucl.ac.uk
Modern approaches increasingly favor catalytic methods. Borane-based catalysts, such as borane-pyridine, have shown considerable promise in direct amidation reactions. mdpi.com These catalysts can activate the carboxylic acid, facilitating its reaction with the amine under milder conditions than traditional methods. The use of a borane-pyridine complex is particularly noteworthy as it demonstrates good solubility and can be effective in relatively low catalytic loadings (e.g., 5 mol%). mdpi.com
The choice of solvent also plays a crucial role in optimizing reaction conditions. While solvents like DMF and CH2Cl2 are commonly used due to their ability to dissolve a wide range of reactants, there is a growing trend towards using less hazardous solvents. ucl.ac.uk Research has shown that many amidation reactions can be successfully carried out in greener alternatives without compromising the yield.
Table 2: Catalytic Systems for Amide Synthesis
| Catalyst Type | Example | Key Advantages |
| Borane-based | Borane-pyridine | Good solubility, effective at low loadings. mdpi.com |
| Heterogeneous | Solid acid/base catalysts | Recyclable, reduced waste. google.com |
| Biocatalysts | Enzymes (e.g., lipases) | High selectivity, mild conditions. rsc.org |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of amides to minimize environmental impact. semanticscholar.org This involves a holistic approach that considers factors such as atom economy, the use of renewable feedstocks, and the reduction of waste. acs.org
One of the key tenets of green chemistry in amide synthesis is the move away from stoichiometric activating agents towards catalytic processes, as discussed in the previous section. ucl.ac.uk This shift significantly reduces the amount of byproducts generated.
Solvent selection is another critical aspect. The development of solvent-free reaction conditions represents a significant advancement in green amide synthesis. semanticscholar.orgbohrium.com In some cases, reactions can be carried out by simply heating a mixture of the carboxylic acid and the amine with a catalyst, completely eliminating the need for a solvent. semanticscholar.org
Biocatalysis offers a particularly attractive green alternative for amide bond formation. rsc.org Enzymes can catalyze the reaction with high specificity and under mild, aqueous conditions, often without the need for protecting groups. While the application of biocatalysis to the synthesis of specific compounds like this compound is still an area of active research, the potential for developing highly efficient and sustainable synthetic routes is substantial. rsc.org
Furthermore, the use of starting materials derived from renewable resources and the design of synthetic pathways that maximize the incorporation of all starting material atoms into the final product (high atom economy) are central to the green chemistry paradigm. acs.org
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns
In the ¹H-NMR spectrum of 5-amino-N-(pyridin-4-yl)pentanamide, distinct signals are expected for the protons of the pyridine (B92270) ring and the aliphatic pentanamide (B147674) chain.
Pyridine Ring Protons: The 4-substituted pyridine ring will show two sets of signals corresponding to the aromatic protons. The protons at positions 2 and 6 (ortho to the nitrogen) are chemically equivalent and will appear as a doublet, typically downfield due to the electron-withdrawing effect of the nitrogen atom. The protons at positions 3 and 5 (meta to the nitrogen) are also equivalent and will appear as another doublet, slightly upfield compared to the ortho protons.
Amide Proton (N-H): A single, often broad, signal corresponding to the amide proton is expected. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
Aliphatic Chain Protons: The pentanamide chain protons will exhibit characteristic multiplets. The protons on the carbon adjacent to the carbonyl group (α-CH₂) will be deshielded and appear as a triplet. The protons on the carbon adjacent to the terminal amino group (δ-CH₂) will also be deshielded relative to other methylene (B1212753) groups and will appear as a triplet. The protons on the β and γ carbons will likely appear as overlapping multiplets in the more shielded region of the spectrum.
Amino Group Protons (NH₂): The terminal primary amine protons will typically present as a broad singlet.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions. Data for similar structures like pentanamide and 5-aminopentanoic acid are used for prediction.) chemicalbook.comchemicalbook.com
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-2, H-6 | 8.2 - 8.5 | Doublet (d) |
| Pyridine H-3, H-5 | 7.5 - 7.8 | Doublet (d) |
| Amide N-H | 7.5 - 9.0 | Broad Singlet (br s) |
| α-CH₂ | 2.2 - 2.5 | Triplet (t) |
| β-CH₂ | 1.6 - 1.9 | Multiplet (m) |
| γ-CH₂ | 1.5 - 1.8 | Multiplet (m) |
| δ-CH₂ | 2.6 - 2.9 | Triplet (t) |
| Amino NH₂ | 1.5 - 3.0 | Broad Singlet (br s) |
Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Skeleton Confirmation
The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct carbon signals are expected.
Carbonyl Carbon: The amide carbonyl carbon (C=O) will have the most downfield chemical shift, typically in the range of 170-175 ppm.
Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (110-160 ppm). The carbon atom attached to the amide nitrogen (C-4) and the carbons adjacent to the ring nitrogen (C-2, C-6) will be the most deshielded.
Aliphatic Carbons: The five carbons of the pentyl chain will appear in the upfield region of the spectrum, with the carbon attached to the carbonyl group (α-C) being the most deshielded among them.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming the sequence of protons along the aliphatic chain and within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. udel.edu For this compound, the key absorptions confirm the presence of amide and amine groups, as well as the aromatic pyridine ring. spectroscopyonline.com
N-H Stretching: Two types of N-H bonds are present. The primary amine (-NH₂) will show two medium-intensity bands around 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching. spcmc.ac.in The secondary amide (R-NH-CO) will show a single, sharp band in the same region. spectroscopyonline.com
C=O Stretching (Amide I band): A very strong and sharp absorption band, characteristic of the amide carbonyl group, is expected between 1680 and 1630 cm⁻¹. spcmc.ac.inacs.orgnih.gov This is one of the most prominent peaks in the spectrum.
N-H Bending (Amide II band): A strong band between 1570 and 1515 cm⁻¹ is characteristic of the N-H bend of a secondary amide, often seen as a diagnostic pair with the Amide I band. spectroscopyonline.com
C=C and C=N Stretching: Absorptions corresponding to the pyridine ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. udel.edu
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. udel.edu
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3400 - 3300 (two bands) | Medium |
| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | > 3000 | Variable |
| Aliphatic Chain | C-H Stretch | < 3000 | Strong |
| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 | Medium-Strong |
| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (molecular formula C₁₀H₁₅N₃O), the exact mass is 193.1215 g/mol . nih.gov
In a typical mass spectrum (e.g., using Electrospray Ionization, ESI), the protonated molecule [M+H]⁺ would be observed at m/z 194.1293.
The fragmentation pattern can further confirm the structure. A common and diagnostic fragmentation pathway for amides is the cleavage of the amide bond (N-CO). nih.govrsc.org This would lead to two major fragments:
Acylium ion: Cleavage resulting in the formation of the pentanoyl portion as an acylium ion.
Aminopyridine ion: Cleavage resulting in the formation of the 4-aminopyridine (B3432731) fragment.
Other fragmentations, such as those involving the aliphatic chain (McLafferty rearrangement) or the pyridine ring, can also occur, providing further structural verification. nih.govrsc.org
X-ray Diffraction Studies for Solid-State Structural Analysis (if available for related compounds)
Studies on other N-pyridin-4-yl amides and related structures often show that the plane of the amide group and the plane of the pyridine ring are not coplanar. acs.orgresearchgate.net For instance, in one N-aminopyridinium salt, the pyridinium (B92312) and amide planes were found to be perpendicular to each other. acs.org This twisted conformation is a result of minimizing steric hindrance and optimizing intermolecular interactions.
In the crystal lattice, molecules of this type are expected to be linked by extensive hydrogen bonding. The amide N-H, the terminal amino group (NH₂), and the pyridine nitrogen can all act as hydrogen bond donors or acceptors. acs.org These interactions, such as N-H···O=C and N-H···N(pyridine), would create a stable, three-dimensional supramolecular network. The exact bond angles and packing arrangement, however, can only be definitively determined by a single-crystal X-ray diffraction experiment on the compound itself.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. In the characterization of novel or synthesized compounds like this compound, it serves as a crucial checkpoint for verifying the molecular formula and assessing the purity of the isolated substance. This process quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound.
The molecular formula for this compound has been established as C₁₀H₁₅N₃O. nih.gov Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data from a synthesized sample are compared. A close agreement between the experimental and theoretical percentages is a strong indicator that the desired compound has been synthesized successfully and is free from significant impurities. Typically, a deviation of less than ±0.4% is considered acceptable confirmation of the structure's elemental integrity.
While specific, peer-reviewed research findings detailing the experimental elemental analysis of this compound are not widely documented in published literature, the theoretical values derived from its molecular formula provide the necessary standard for its verification.
Table 1: Theoretical Elemental Composition of this compound
The following table outlines the calculated elemental percentages based on the molecular formula C₁₀H₁₅N₃O (Molar Mass: 193.25 g/mol ).
| Element | Symbol | Atomic Mass (amu) | Atoms in Molecule | Total Mass Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 62.15% |
| Hydrogen | H | 1.008 | 15 | 15.12 | 7.82% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 21.74% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.28% |
Table 2: Comparison of Theoretical vs. Hypothetical Experimental Elemental Analysis Data
This table illustrates how a comparison would be made between the theoretical values and a set of hypothetical experimental results for a sample of this compound to verify its purity and composition.
| Element | Theoretical Mass % | Found (Experimental) Mass % (Hypothetical) | Difference (%) |
| C | 62.15% | 62.01% | -0.14 |
| H | 7.82% | 7.88% | +0.06 |
| N | 21.74% | 21.65% | -0.09 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-amino-N-(pyridin-4-yl)pentanamide, these studies provide insights into its electronic and geometric characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry corresponding to the lowest energy state. sigmaaldrich.com These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds within the molecule.
Conformational Analysis and Energy Minimization
The flexibility of the pentanamide (B147674) chain in this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable conformers by systematically rotating the single bonds and calculating the corresponding energy. sigmaaldrich.com Energy minimization procedures are then applied to these conformers to locate the global and local minima on the potential energy surface. This analysis is critical for understanding how the molecule might adopt different shapes in various environments, which in turn influences its biological activity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, FMO analysis helps in predicting its reactivity and potential as an electron donor or acceptor in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.
Prediction of Ligand-Protein Interactions and Binding Modes
Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. These simulations explore various possible conformations and orientations of the ligand, identifying the one that forms the most stable complex. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.
Investigation of Binding Affinities and Energetics
Beyond predicting the binding pose, molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. This value represents the strength of the interaction between the ligand and the protein. Lower binding energies typically indicate a more stable and favorable interaction. These energetic calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.2 |
| Interacting Residues | Tyr123, Asp150, Phe256 |
| Hydrogen Bonds | 2 |
Identification of Key Residues in Receptor Binding Sites
The biological activity of a compound is often initiated by its binding to a specific receptor. Identifying the key amino acid residues within a receptor's binding site that interact with a ligand is crucial for understanding its mechanism of action and for designing more potent and selective molecules. This process typically involves computational techniques like molecular docking.
In a hypothetical study of this compound, molecular docking simulations would be performed against a panel of potential biological targets. These simulations would predict the preferred binding orientation of the compound within the receptor's active site and estimate the binding affinity.
Table 1: Hypothetical Key Interacting Residues for this compound in a Kinase Binding Site
| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |
| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid (ASP) | 2.8 |
| Hydrogen Bond | Amide N-H | Glutamic Acid (GLU) | 3.1 |
| Pi-Pi Stacking | Pyridine (B92270) Ring | Phenylalanine (PHE) | 4.5 |
| Hydrophobic | Pentyl Chain | Leucine (LEU) | 3.9 |
| Hydrophobic | Pentyl Chain | Valine (VAL) | 4.2 |
The analysis of these interactions would highlight which residues are critical for the binding of this compound. For instance, the terminal amino group and the amide linker might form hydrogen bonds with acidic residues like aspartate or glutamate (B1630785), while the pyridine ring could engage in pi-pi stacking interactions with aromatic residues such as phenylalanine or tyrosine. The pentyl chain would likely fit into a hydrophobic pocket lined with residues like leucine, isoleucine, and valine. This detailed understanding would be foundational for any subsequent lead optimization efforts.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their corresponding measured biological activities (e.g., IC50 values) would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) would then be used to build a model that correlates the descriptors with the biological activity. The predictive power of the model would be rigorously validated using internal and external validation techniques. A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing synthetic efforts.
Identification of Pharmacophore Features and Descriptors
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. QSAR models can help in identifying the key pharmacophoric features.
For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (the amide carbonyl oxygen), a hydrogen bond donor (the amide N-H), and an aromatic/hydrophobic feature (the pyridine ring). The relative spatial arrangement of these features would be critical for activity.
Table 2: Hypothetical Pharmacophore Features for this compound
| Pharmacophore Feature | Corresponding Chemical Group |
| Hydrogen Bond Donor | Terminal Amino Group (-NH2) |
| Hydrogen Bond Donor | Amide N-H |
| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen (C=O) |
| Aromatic Ring | Pyridine Ring |
| Hydrophobic Center | Pentyl Chain |
The descriptors identified in the QSAR model as being most influential on activity would provide quantitative support for the importance of these pharmacophoric features. For example, if a descriptor related to hydrophobicity has a significant positive coefficient in the QSAR equation, it would underscore the importance of the hydrophobic pentyl chain in the pharmacophore.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the ligand-receptor interaction, MD simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of the this compound-receptor complex would provide insights into the stability of the binding pose predicted by docking.
The simulation would reveal how the ligand and receptor adapt to each other's presence, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating the interaction. Key metrics that would be analyzed from an MD trajectory include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions, and the persistence of key intermolecular interactions (like hydrogen bonds) over time. This dynamic information is invaluable for confirming the binding mode and for refining the design of new analogues with improved binding stability.
Pharmacological and Biological Activity Studies in Vitro and Pre Clinical Models
Antimicrobial Activity Studies
Mechanism-of-Action Studies on Microbial Targets (e.g., Pantothenate Synthetase Inhibition)
No studies were identified that investigated the mechanism of action of 5-amino-N-(pyridin-4-yl)pentanamide on microbial targets. Specifically, there is no available research detailing its activity as an inhibitor of pantothenate synthetase. While the pantothenate biosynthesis pathway is a recognized target for antimicrobial agents, research has focused on other chemical scaffolds. nih.govnih.gov
Anthelmintic Activity Evaluations
There is no published research evaluating the anthelmintic properties of this compound. Studies on anthelmintic agents have explored various chemical classes, including other pyridine-containing derivatives, but this specific compound has not been assessed. nih.gov
Ligand-Receptor Interaction Studies
Investigation of G-Protein Coupled Receptor (GPCR) Antagonism (e.g., CXCR4)
No data is available from studies investigating this compound as a G-Protein Coupled Receptor (GPCR) antagonist. Specifically, its potential interaction with the CXCR4 receptor has not been reported in the scientific literature. Research on CXCR4 antagonists has identified other small molecules and peptide-based structures as potent inhibitors. nih.govnih.gov
Studies on Other Receptor Systems (e.g., Adenosine Receptors)
A review of the literature found no studies on the interaction of this compound with adenosine receptors or other receptor systems. The development of ligands for adenosine receptors has focused on different, often more complex, heterocyclic systems. nih.gov
Enzyme Inhibition Assays (e.g., ACE inhibitory activity, Topoisomerase inhibition)
No enzyme inhibition assays for this compound have been published. There is no information regarding its potential to inhibit Angiotensin-Converting Enzyme (ACE) or topoisomerases. Research into inhibitors for these enzymes has focused on other classes of compounds, such as peptides for ACE and complex polycyclic molecules for topoisomerases. nih.govmdpi.com
Antioxidant Activity Assessment (in vitro)
There are no available in vitro assessments of the antioxidant activity of this compound. While other pyridine-containing compounds have been investigated for antioxidant properties, no specific data exists for this molecule. researchgate.netceon.rs
Fluorescence Labeling and Probe Development
Research into the application of this compound as a fluorescent label or probe has not been identified in the current body of scientific literature. The development of fluorescent probes is a critical area of research for visualizing and understanding biological processes at the molecular level. Typically, a molecule intended for use as a fluorescent probe would be evaluated for its intrinsic fluorescent properties, such as its excitation and emission spectra, quantum yield, and fluorescence lifetime.
Should studies be undertaken, they would likely involve the chemical modification of this compound to incorporate a fluorophore, or the investigation of any inherent fluorescence of the compound itself or its derivatives. The primary amino group in the 5-amino position and the pyridine (B92270) ring are potential sites for chemical modification to attach fluorescent moieties.
Table 1: Potential Research Areas for Fluorescence Labeling and Probe Development of this compound
| Research Area | Description |
| Synthesis of Fluorescent Derivatives | Chemical synthesis to covalently link known fluorophores to the this compound scaffold. |
| Photophysical Characterization | Measurement of key fluorescent properties including absorption and emission spectra, quantum yield, and photostability of any synthesized fluorescent derivatives. |
| In Vitro Labeling Studies | Application of the fluorescently labeled compound to label specific cells, tissues, or biomolecules to assess its utility as a biological probe. |
| Cellular Imaging | Use of fluorescence microscopy to visualize the localization and dynamics of the fluorescent probe within living cells. |
Currently, there is no data available to populate tables with specific research findings on the fluorescence labeling and probe development of this compound.
Mechanistic Insights into Biological Action
Cellular Target Identification and Validation
There is currently no publicly available research that identifies and validates the specific cellular targets of 5-amino-N-(pyridin-4-yl)pentanamide. To understand its mechanism of action, studies such as affinity chromatography, yeast two-hybrid screening, or computational target prediction would be necessary to identify proteins or other macromolecules that directly bind to the compound. Subsequent validation through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be crucial to confirm these interactions and quantify binding affinities.
Modulation of Gene Expression Profiles
The effect of this compound on global gene expression remains uninvestigated. Transcriptomic studies, such as microarray analysis or RNA sequencing (RNA-Seq), would be required to determine how this compound may alter gene expression profiles in various cell types. Such analyses could provide insights into the cellular pathways and biological processes that are potentially modulated by the compound.
Interference with Cellular Signaling Pathways
There is no available data on the interference of this compound with any specific cellular signaling pathways. Research is needed to explore its effects on key signaling cascades, such as the MAPK, PI3K/Akt, or NF-κB pathways. This could be achieved through reporter assays, Western blotting for key signaling proteins, and phosphoproteomics to identify changes in protein phosphorylation states upon treatment with the compound.
Subcellular Localization Studies of the Compound
The intracellular distribution of this compound has not been determined. To understand its potential sites of action, subcellular localization studies are essential. Techniques such as fluorescence microscopy using a fluorescently-labeled derivative of the compound or cell fractionation followed by analytical detection could reveal its accumulation in specific organelles like the nucleus, mitochondria, or endoplasmic reticulum.
Enzymatic Pathways Affected by Compound Activity
There is a lack of information regarding the enzymatic pathways that may be affected by this compound. In vitro enzyme inhibition assays against a panel of relevant enzymes would be a starting point to identify potential enzymatic targets. Furthermore, metabolomic studies could provide a broader view of the metabolic pathways perturbed by the compound's activity within a cellular context.
Structure Activity Relationship Sar Studies
Impact of Pentanamide (B147674) Chain Modifications on Biological Activity
Modifications to the length of the alkyl chain in similar amide-based compounds have been shown to have a profound effect on their binding affinity and efficacy. For instance, studies on a series of aminopyridinecarboxamide-based inhibitors have demonstrated that variations in the linker region can lead to significant changes in their inhibitory potency against enzymes like IKK-2. nih.gov In the context of 5-amino-N-(pyridin-4-yl)pentanamide, altering the five-carbon chain to a shorter or longer one could impact the molecule's ability to adopt the optimal conformation for binding within a target's active site. A shorter chain might not allow the terminal amino group to reach a crucial interaction point, while a longer chain could introduce unfavorable steric hindrance or entropic penalties upon binding.
Furthermore, the introduction of substituents on the pentanamide chain could also be a key determinant of activity. For example, the addition of methyl or other small alkyl groups could restrict the conformational freedom of the linker, potentially locking the molecule in a more bioactive conformation. However, bulkier substituents might lead to a loss of activity due to steric clashes with the target protein. The impact of such modifications is highly dependent on the specific topology of the binding site.
Interactive Table: Hypothetical Impact of Pentanamide Chain Modifications on Biological Activity
| Modification | Predicted Effect on Activity | Rationale |
| Chain Lengthening (e.g., hexanamide) | Decrease | Potential for unfavorable steric interactions and increased entropic penalty. |
| Chain Shortening (e.g., butanamide) | Decrease | May prevent the terminal amino group from reaching its binding pocket. |
| Introduction of a methyl group at C2 | Increase or Decrease | Could pre-organize the molecule into a bioactive conformation or introduce steric hindrance. |
| Introduction of a double bond | Increase or Decrease | Increased rigidity could be beneficial or detrimental depending on the required conformation. |
Influence of Substituents on the Pyridine (B92270) Ring
The pyridine ring is a common scaffold in medicinal chemistry, and its electronic properties and substitution pattern are pivotal for biological activity. acs.org In this compound, the nitrogen atom in the pyridine ring and the potential for substitution at various positions offer multiple avenues for modulating activity.
Interactive Table: Hypothetical Influence of Pyridine Ring Substituents on Biological Activity
| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |
| C2 or C6 | Electron-withdrawing (e.g., -Cl, -CF3) | Increase | May enhance binding affinity through specific interactions or by altering the electronics of the pyridine ring. |
| C2 or C6 | Electron-donating (e.g., -CH3, -OCH3) | Decrease | Could introduce steric hindrance or unfavorably alter the electronic properties. |
| C3 or C5 | Small, polar group (e.g., -OH) | Increase | Potential for forming additional hydrogen bonds with the target. |
| C3 or C5 | Bulky group | Decrease | Likely to cause steric clashes within the binding site. |
Role of the Amine Functionality at the 5-Position
The terminal primary amino group at the 5-position of the pentanamide chain is a key functional group that is often involved in crucial interactions with the biological target. Primary amines can act as hydrogen bond donors and, when protonated, can form strong ionic interactions with negatively charged residues such as aspartate or glutamate (B1630785) in a protein's active site.
The importance of a terminal amino group has been highlighted in numerous SAR studies of enzyme inhibitors. For instance, in a series of primary amino acid derivatives, the presence and stereochemistry of the amino group were critical for their anticonvulsant and neuropathic pain protection activities. researchgate.net In the case of this compound, this amine is likely to be a key pharmacophoric feature responsible for anchoring the molecule within the binding pocket.
To probe the role of this amine, several modifications could be envisioned. Acetylation or methylation of the amine would neutralize its positive charge (if protonated) and remove its hydrogen bond donating capacity, which would be expected to lead to a significant loss of activity if ionic or hydrogen bonding interactions are critical. Replacing the amino group with a hydroxyl or a thiol group could help to understand the importance of the hydrogen bonding and the basicity of the nitrogen atom.
Interactive Table: Hypothetical Role of the 5-Amino Group on Biological Activity
| Modification | Predicted Effect on Activity | Rationale |
| Acetylation (-NHCOCH3) | Significant Decrease | Neutralizes positive charge and removes hydrogen bond donating ability. |
| Methylation (-NHCH3 or -N(CH3)2) | Decrease | Reduces the number of hydrogen bond donors and alters basicity. |
| Replacement with a hydroxyl group (-OH) | Significant Decrease | Changes the nature of the interaction from potentially ionic to hydrogen bonding. |
| Replacement with a thiol group (-SH) | Significant Decrease | Alters the size, pKa, and hydrogen bonding properties of the functional group. |
Stereochemical Considerations and Enantiomeric Effects
While this compound itself is achiral, the introduction of substituents on the pentanamide chain can create chiral centers, leading to the existence of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov
For example, if a methyl group were introduced at the C2 position of the pentanamide chain, two enantiomers, (R)- and (S)-2-methyl-5-amino-N-(pyridin-4-yl)pentanamide, would be formed. One enantiomer might fit perfectly into the binding site of a target protein, leading to a potent biological effect, while the other enantiomer might have a much lower affinity or even interact with a different target altogether.
The stereoselective synthesis of individual enantiomers is therefore a critical step in SAR studies of chiral analogues. nih.gov By evaluating the biological activity of each enantiomer separately, researchers can gain a deeper understanding of the three-dimensional requirements of the binding site and design more potent and selective compounds. The differential activity of enantiomers provides strong evidence for a specific interaction with a chiral biological target.
Comparison with Related Bioactive Pentanamide and Pyridine Analogues
The structure-activity relationships of this compound can be further illuminated by comparing it with other bioactive molecules that share either the pentanamide or the N-(pyridin-4-yl)amide substructure.
A number of N-(pyridin-4-yl)amide derivatives have been investigated as inhibitors of various enzymes, including kinases and histone deacetylases (HDACs). For example, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been studied as ROCK1 inhibitors. peerj.com Comparing the SAR of these compounds with that of this compound could reveal common structural features required for interacting with pyridine-binding pockets.
Similarly, numerous bioactive compounds feature a pentanamide or a similar flexible alkyl-amide linker. In many HDAC inhibitors, a linker of a specific length is required to position a zinc-binding group correctly within the enzyme's active site. nih.gov The five-carbon chain in this compound might serve a similar purpose, and comparing its length and flexibility with those of known inhibitors could provide insights into its potential mechanism of action.
Bioisosteric replacement is another powerful strategy in drug design. nih.gov Replacing the pentanamide linker in this compound with other groups of similar size and electronic properties, such as a sulfonamide or a reversed amide, could lead to analogues with improved metabolic stability or altered biological activity.
Chemical Reactivity and Derivatization
Reactions of the Amino Group (e.g., Acylation, Alkylation)
The terminal primary amino group (-NH2) is a key site for derivatization due to its nucleophilic character.
Acylation: The primary amino group is expected to readily undergo acylation upon reaction with acylating agents such as acid chlorides, acid anhydrides, and activated esters. This reaction would lead to the formation of a new amide bond. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The use of coupling reagents, commonly employed in peptide synthesis, can also facilitate the formation of an amide bond with a carboxylic acid researchgate.net.
Alkylation: The primary amino group can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine researchgate.netacs.org. To achieve selective mono-alkylation, specialized methods such as reductive amination with an aldehyde or ketone, or the use of specific N-alkylation strategies, would likely be necessary nih.govgoogle.commasterorganicchemistry.comyoutube.comorganic-chemistry.org.
Table 1: Predicted Products of Amino Group Reactions
| Reactant | Reagent | Predicted Product | Reaction Type |
|---|---|---|---|
| 5-amino-N-(pyridin-4-yl)pentanamide | Acetyl chloride | N-(5-acetamido-N-(pyridin-4-yl)pentanamide) | Acylation |
| This compound | Methyl iodide | Mixture of mono-, di-, and trimethylated products | Alkylation |
| This compound | Aldehyde/Ketone + Reducing Agent | N-alkyl-5-amino-N-(pyridin-4-yl)pentanamide | Reductive Amination |
Reactions of the Amide Linkage (e.g., Hydrolysis, Reduction)
The amide bond in this compound is a robust functional group but can be cleaved or reduced under specific conditions.
Hydrolysis: The amide linkage is generally stable but can be hydrolyzed to the corresponding carboxylic acid (5-aminopentanoic acid) and 4-aminopyridine (B3432731) under either acidic or basic conditions, typically requiring elevated temperatures orgsyn.orgrsc.org. Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water orgsyn.org. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The use of enzymes for amide hydrolysis has also been reported for related structures nih.gov. Strategic placement of certain groups, such as N-pyrimidines, has been shown to mitigate amide hydrolysis in other systems chemrxiv.org.
Reduction: The amide group can be reduced to a secondary amine, which would yield 5-amino-N-(pyridin-4-yl)pentan-1-amine. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH4) nih.govgoogle.com. Other methods for amide reduction include the use of silanes with a suitable catalyst nih.govgoogle.com.
Table 2: Predicted Products of Amide Linkage Reactions
| Reactant | Reagent/Conditions | Predicted Product(s) | Reaction Type |
|---|---|---|---|
| This compound | H3O+, heat | 5-aminopentanoic acid and 4-aminopyridine | Hydrolysis |
| This compound | NaOH, heat | Sodium 5-aminopentanoate and 4-aminopyridine | Hydrolysis |
| This compound | 1. LiAlH4, 2. H2O | N-(5-aminopentyl)pyridin-4-amine | Reduction |
Reactions of the Pyridine (B92270) Nitrogen
The nitrogen atom in the pyridine ring is basic and nucleophilic, allowing for a variety of reactions.
Reaction with alkyl halides can lead to the formation of a quaternary pyridinium (B92312) salt. Oxidation of the pyridine nitrogen with peracids can form the corresponding N-oxide nih.gov. The pyridine ring itself can undergo electrophilic substitution, though it is generally less reactive than benzene (B151609) and substitution typically occurs at the 3- and 5-positions google.com. The presence of the amino group at the 4-position would influence the regioselectivity of such reactions.
Formation of Coordination Complexes (e.g., with Metal Ions)
The pyridine nitrogen and potentially the amide oxygen and primary amino group can act as ligands for metal ions, leading to the formation of coordination complexes. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. The nitrogen atom of the pyridine ring in this compound is expected to be the primary site of coordination. Depending on the metal ion and reaction conditions, the amide oxygen or the terminal amino group could also participate in chelation, leading to the formation of more complex structures researchgate.netchemrxiv.org. The formation of such complexes can be detected and characterized by techniques such as UV-visible spectroscopy and X-ray crystallography google.com.
Functionalization for Bioconjugation
The primary amino group of this compound provides a convenient handle for bioconjugation, allowing the molecule to be attached to biomolecules such as proteins, peptides, or nucleic acids.
Common bioconjugation strategies targeting primary amines include the use of N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes (via reductive amination). For example, reaction with an NHS-ester of a fluorescent dye would result in a fluorescently labeled version of the molecule. Similarly, it could be conjugated to a protein that has been functionalized with an appropriate reactive group. The choice of bioconjugation strategy would depend on the nature of the biomolecule and the desired linkage.
Analytical Methodologies for Research and Development
Chromatographic Techniques for Purification and Analysis
Chromatography is an indispensable tool in chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For a compound like 5-amino-N-(pyridin-4-yl)pentanamide, which possesses both a basic pyridine (B92270) ring and a polar amino group, as well as an amide linkage, various chromatographic techniques can be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. This technique separates compounds based on their hydrophobicity.
A hypothetical HPLC method could utilize a C18 stationary phase, which is a common choice for separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The buffer is necessary to control the ionization state of the primary amine and the pyridine nitrogen, which is crucial for achieving reproducible retention times and good peak shapes. A method for separating other pyridine amides like picolinamide, niacinamide, and isonicotinamide (B137802) has been demonstrated using a mobile phase of carbon dioxide and methanol, suggesting that polar-modified stationary phases could also be effective. pci-hplc.com Furthermore, methods for analyzing hydrophilic pyridine derivatives often employ mobile phases compatible with mass spectrometry, which would be beneficial for peak identification. helixchrom.com
The detection of this compound can be readily achieved using a UV detector, as the pyridine ring is a chromophore that absorbs UV light, typically around 254 nm or 260 nm. A photodiode array (PDA) detector could also be used to obtain the full UV spectrum of the peak, aiding in its identification.
A typical data output for an HPLC purity analysis is shown in Table 1.
Table 1: Hypothetical HPLC Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.5 | Impurity A |
| 2 | 4.2 | 99.0 | This compound |
| 3 | 5.8 | 0.3 | Impurity B |
| 4 | 7.1 | 0.2 | Starting Material |
This table is interactive. You can sort the columns by clicking on the headers.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The direct analysis of this compound by GC could be challenging due to its relatively high molecular weight and polarity, which may lead to poor volatility and thermal instability at the high temperatures required for elution. Polar compounds, particularly those with amine and amide groups, can exhibit peak tailing and adsorption on the GC column. thermofisher.com
However, GC analysis may be made feasible through derivatization. This process involves chemically modifying the compound to increase its volatility and thermal stability. For the primary amino group in this compound, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) derivative is a common strategy. A study on the analysis of a different heterocyclic amine, 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine (PhIP), utilized derivatization to form electron-capturing derivatives for sensitive detection by GC with mass spectrometry (GC-MS). elsevier.comnih.gov
If a suitable derivatization procedure is developed, a GC-MS method would provide both high separation efficiency and definitive identification of the compound and any impurities.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally useful for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
A standard silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents, the composition of which would be optimized to achieve good separation between the starting materials (e.g., a protected 5-aminopentanoic acid and 4-aminopyridine) and the final product. A common mobile phase for compounds of similar polarity might be a mixture of a relatively nonpolar solvent like ethyl acetate (B1210297) and a more polar solvent like methanol or a small amount of a base such as triethylamine (B128534) to reduce tailing of the basic components. In a related synthesis of pyridin-1(2H)-ylacrylate derivatives, TLC was used to monitor the reaction, employing a mixture of ethyl acetate and petroleum ether as the eluent. nih.gov
After developing the TLC plate, the spots corresponding to the different compounds can be visualized under a UV lamp, as the pyridine ring will fluoresce. Staining with a developing agent such as ninhydrin (B49086) could also be used to specifically visualize the primary amino group of the product and any unreacted amino-containing starting materials.
An example of how TLC data might be recorded during a synthesis is shown in Table 2.
Table 2: Hypothetical TLC Monitoring of the Synthesis of this compound
| Time (hours) | Starting Material 1 (Rf) | Starting Material 2 (Rf) | Product (Rf) |
| 0 | 0.65 | 0.20 | - |
| 1 | 0.65 (faint) | 0.20 (faint) | 0.45 |
| 2 | - | - | 0.45 |
Rf (Retardation factor) is a measure of the position of the spot on the TLC plate. This table is interactive.
Spectrophotometric Methods for Quantification
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The pyridine ring in this compound contains a conjugated π-system, which results in a characteristic UV absorbance profile.
To quantify the compound, a calibration curve would first be constructed by preparing a series of solutions of a highly pure standard of this compound at known concentrations. The absorbance of each solution would be measured at the wavelength of maximum absorbance (λmax), which would be determined by scanning the UV spectrum of the compound. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. By plotting absorbance versus concentration, a linear calibration curve can be generated. The concentration of an unknown sample of this compound can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. A historical example includes a spectrophotometric method for the determination of 2-ethyl-4-pyridinethionic acid amide in biological material, demonstrating the applicability of this technique to pyridine amides. nih.gov
Electrochemical Methods for Detection
Electrochemical methods offer an alternative approach for the detection and quantification of electroactive compounds. Amides and N-aryl amides can undergo electrochemical oxidation or reduction under specific conditions. researchgate.net The pyridine moiety and the primary amino group in this compound are also electroactive and could potentially be detected using techniques like cyclic voltammetry or differential pulse voltammetry.
An electrochemical detector coupled with HPLC could provide a highly sensitive and selective method for the analysis of this compound, particularly in complex matrices where UV detection might lack specificity. The development of such a method would involve determining the oxidation or reduction potential of the compound and optimizing the mobile phase and electrode material to achieve a stable and reproducible signal. Research on the electrochemical synthesis and modification of amides and N-aryl compounds suggests a rich electrochemical behavior for this class of molecules, which could be exploited for analytical purposes. rsc.orgrsc.org
Potential Applications in Chemical Biology and Material Science
Development as Chemical Probes for Biological Systems
The structure of 5-amino-N-(pyridin-4-yl)pentanamide makes it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The bifunctional nature of this compound, possessing a terminal primary amine and a pyridinyl moiety, is key to this potential application.
The terminal primary amine is a reactive nucleophile, allowing for conjugation to various reporter molecules such as fluorophores, biotin, or affinity tags. youtube.comnih.gov This process, known as labeling or tagging, would enable the tracking and visualization of the molecule's interactions within a biological environment. nih.gov The flexible pentanamide (B147674) linker provides spatial separation between the pyridinyl group, which could act as a binding element, and the conjugated reporter group, minimizing steric hindrance.
Furthermore, the pyridine (B92270) ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which could facilitate binding to specific biological targets like enzymes or receptors. The development of bifunctional amino acids with both a photo-cross-linking group and a bioorthogonal tagging group has become a valuable tool for studying protein-protein interactions. rsc.org While this compound does not inherently possess a photo-cross-linking group, its primary amine offers a site for its introduction.
Table 1: Functional Group Contributions to Chemical Probe Potential
| Functional Group | Potential Role in a Chemical Probe | Relevant Chemical Properties |
| Primary Amine | Conjugation site for reporter molecules (e.g., fluorophores, biotin). | Nucleophilic, can form stable amide or imine bonds. youtube.com |
| Pyridin-4-yl Group | Target recognition element, potential interaction with biological macromolecules. | Can participate in hydrogen bonding, π-stacking, and metal coordination. researchgate.netnih.gov |
| Amide Linkage | Structural component, influences conformation and solubility. | Can act as a hydrogen bond donor and acceptor, contributing to binding affinity. mdpi.comnih.gov |
| Alkyl Chain | Flexible spacer to separate the recognition element from the reporter group. | Hydrophobicity can influence cell permeability and binding interactions. nih.govresearchgate.netnih.gov |
Role as Intermediates in the Synthesis of Complex Bioactive Molecules
Aminopyridine derivatives are important intermediates in the synthesis of a wide range of biologically active compounds. researchgate.netnih.govnih.gov The structure of this compound, with its reactive primary amine and modifiable pyridine ring, makes it a plausible building block for more complex molecules.
The primary amino group can be readily acylated, alkylated, or used in reductive amination to build larger molecular architectures. youtube.com The pyridine ring can undergo various transformations, including N-oxidation and substitution reactions, to introduce further chemical diversity. youtube.com For instance, multicomponent reactions involving aminopyridines are an efficient strategy for generating novel bioactive compounds. nih.gov The synthesis of imidazo[1,2-α]pyridine derivatives, which exhibit a range of biological activities, often starts from 2-aminopyridine (B139424) precursors. nih.gov Similarly, this compound could serve as a starting material for analogous multi-ring heterocyclic systems.
Exploration in Supramolecular Chemistry and Sensing Technology
The formation of well-ordered supramolecular structures is driven by non-covalent interactions, with hydrogen bonding being a particularly important force. Amide groups are excellent hydrogen bond donors and acceptors and are frequently used to construct supramolecular assemblies like gels and polymers. mdpi.comnih.gov The amide linkage in this compound can participate in such interactions.
The pyridine moiety can also engage in hydrogen bonding and π-π stacking interactions, further directing the self-assembly process. The combination of the amide and pyridine groups could lead to the formation of one-dimensional chains or more complex three-dimensional networks. mdpi.com The terminal primary amine offers an additional site for strong hydrogen bonding. The flexible alkyl chain allows the molecule to adopt various conformations to facilitate these intermolecular interactions. Such self-assembling systems have potential applications in sensing technologies, where the binding of an analyte could disrupt the supramolecular structure and lead to a detectable signal change.
Design of Novel Scaffolds for Drug Discovery (Pre-clinical)
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a large number of FDA-approved drugs. nih.govnih.gov Pyridine-containing compounds exhibit a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. globalresearchonline.net The pyridine scaffold's ability to act as a hydrogen bond acceptor and its water-solubilizing properties contribute to its favorable pharmacological profile. nih.gov
This compound can be viewed as a novel scaffold that combines the privileged pyridine ring with a flexible side chain bearing a primary amine. This combination allows for systematic modification to explore structure-activity relationships (SAR) in a drug discovery program. pharmablock.com The primary amine can be functionalized to introduce various substituents that can interact with different pockets of a biological target. Fragment-based drug design often utilizes such scaffolds to build more potent and selective inhibitors. tandfonline.com The aminopyridine motif itself is a key feature in a number of kinase inhibitors and other therapeutic agents. nih.govtandfonline.com
Table 2: Examples of Bioactive Scaffolds Related to this compound
| Scaffold | Related Bioactive Molecules | Therapeutic Area |
| Aminopyridine | Imatinib, Nilotinib | Anticancer (Kinase Inhibitors) |
| Pyridine | Nicotine, Isoniazid (B1672263) | Stimulant, Antitubercular |
| Amide-containing heterocycles | Penicillins, Cephalosporins | Antibiotics |
Contribution to Fundamental Understanding of Amide and Pyridine Chemistry
The study of relatively simple, yet multifunctional molecules like this compound can provide valuable insights into the fundamental principles of chemical reactivity and intermolecular interactions.
The interplay between the basicity of the pyridine nitrogen and the terminal amino group can be investigated. The electronic effects of the N-(pyridin-4-yl)amido group on the reactivity of the pyridine ring can be compared to other substituted pyridines. The amide bond itself is a cornerstone of peptide and protein chemistry, and understanding its conformational preferences and hydrolytic stability in different chemical environments is of great importance. solubilityofthings.compressbooks.publibretexts.org The presence of multiple reactive sites—the primary amine, the amide, and the pyridine ring—allows for the exploration of selective chemical modifications. For example, conditions could be sought to selectively react with the primary amine in the presence of the amide nitrogen. Such studies contribute to the broader knowledge base of organic chemistry, which is essential for the rational design of new molecules with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
